molecular formula C8H6BrNO2 B11880665 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole

2-(Bromomethyl)-6-hydroxybenzo[d]oxazole

Cat. No.: B11880665
M. Wt: 228.04 g/mol
InChI Key: BTZFOWBDRBNMMA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-hydroxybenzo[d]oxazole (CAS 1804411-76-4) is a high-value benzoxazole derivative that serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. The compound features a benzoxazole core, a privileged scaffold in drug discovery known for its ability to interact with a broad spectrum of biological receptors and enzymes through diverse non-covalent interactions . The presence of both a reactive bromomethyl group and a hydroxy group on the benzo-fused ring makes this compound a particularly useful C8H6BrNO2 synthon (Molecular Weight: 228.04) for further functionalization and structure-activity relationship (SAR) studies . The primary research value of this compound lies in its application as a key building block for the synthesis of more complex oxazole-containing molecules. Oxazole-based compounds are extensively investigated for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antitubercular properties . The reactive bromomethyl group acts as an excellent handle for nucleophilic substitution reactions, allowing researchers to readily incorporate this heterocyclic fragment into larger molecular architectures or conjugate it with other pharmacophores. Meanwhile, the hydroxy group offers an additional site for hydrogen bonding or can be further modified through alkylation or acylation, providing immense flexibility in molecular design . This compound is exclusively for research applications and is integral in projects aimed at developing new therapeutic agents, particularly through modern synthetic methodologies such as the van Leusen oxazole synthesis and other multicomponent reactions . Researchers utilize this building block to create novel chemical entities for screening against various disease targets, contributing significantly to the fields of combinatorial chemistry and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-(bromomethyl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C8H6BrNO2/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2

InChI Key

BTZFOWBDRBNMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=N2)CBr

Origin of Product

United States

Synthetic Methodologies for the Construction of 2 Bromomethyl 6 Hydroxybenzo D Oxazole and Its Analogs

Foundational Synthetic Strategies for Benzoxazole (B165842) Ring Formation

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its synthesis has been extensively studied. The most common approaches involve the condensation and cyclization of ortho-substituted aminophenols with various carbonyl compounds or their equivalents.

Cyclization Reactions Utilizing 2-Aminophenol (B121084) Derivatives

A cornerstone of benzoxazole synthesis is the cyclocondensation of 2-aminophenols with carboxylic acids or their derivatives. In the context of 2-(bromomethyl)-6-hydroxybenzo[d]oxazole, the key starting material is 2-amino-4-hydroxyphenol. This is typically reacted with a C2-building block that will ultimately form the 2-substituted portion of the benzoxazole.

One of the most direct methods involves the reaction of a 2-aminophenol with an appropriate carboxylic acid or its derivative, such as an acid chloride or ester. The reaction generally proceeds in two steps: an initial acylation of the amino group to form an o-hydroxyamide intermediate, followed by a cyclodehydration to yield the benzoxazole ring. Various condensing agents and catalysts can be employed to facilitate this transformation, including strong acids, high temperatures, or coupling agents.

Reactant 1Reactant 2Catalyst/ConditionsProduct
2-AminophenolCarboxylic AcidAcid catalyst, Heat2-Substituted Benzoxazole
2-AminophenolAcid ChlorideBase2-Substituted Benzoxazole
2-AminophenolEsterHigh Temperature2-Substituted Benzoxazole

Adaptations of Classical Oxazole (B20620) Synthesis Routes for Benzoxazoles (e.g., Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis is a classical method for the formation of oxazoles, involving the cyclodehydration of 2-acylamino ketones. acs.orgdurham.ac.uk This methodology can be conceptually adapted for the synthesis of benzoxazoles. In this adapted approach, a 2-acylaminophenol would serve as the key precursor. The intramolecular cyclization would then be promoted by a dehydrating agent to form the benzoxazole ring.

While the direct application to this compound from a preformed 2-acylaminophenol is less common than the direct condensation methods, the underlying principle of intramolecular cyclization of an acylated aminophenol is a fundamental concept in benzoxazole synthesis. The choice of the acyl group is critical as it will become the C-2 substituent of the final benzoxazole. For the target molecule, this would necessitate the use of a bromoacetylating agent.

Regioselective Introduction of the Bromomethyl Moiety at the C-2 Position

The introduction of the bromomethyl group at the C-2 position of the 6-hydroxybenzoxazole core is a critical step that dictates the final structure and reactivity of the molecule. This can be achieved through several strategic approaches.

Side-Chain Bromination of 2-Methylbenzoxazoles

A common and effective method for introducing a bromine atom on a methyl group attached to an aromatic ring is through free-radical bromination. This strategy can be applied to the synthesis of this compound by first preparing the precursor, 2-methyl-6-hydroxybenzo[d]oxazole. This precursor can be synthesized via the condensation of 2-amino-4-hydroxyphenol with acetic acid or its derivatives.

The subsequent side-chain bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction is generally performed in a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) to favor the desired benzylic bromination over aromatic ring bromination. idexlab.com The selectivity for the benzylic position is due to the stability of the resulting benzylic radical intermediate.

Starting MaterialReagentInitiatorSolventProduct
2-Methyl-6-hydroxybenzoxazoleN-Bromosuccinimide (NBS)AIBN or LightCCl4 or CyclohexaneThis compound

Precursor-Based Syntheses Involving Brominated Building Blocks

An alternative and often more direct approach involves the use of a C2-building block that already contains the bromo-functionalized carbon. This strategy builds the 2-(bromomethyl) moiety directly during the benzoxazole ring formation.

A prime example is the reaction of 2-amino-4-hydroxyphenol with bromoacetyl bromide or bromoacetic acid. The reaction with bromoacetyl bromide would proceed through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the 2-(bromomethyl)benzoxazole ring. This method offers the advantage of directly installing the desired functionality in a single cyclization step. The reaction conditions would need to be carefully controlled to manage the reactivity of the bromoacetylating agent.

2-Aminophenol DerivativeBrominated Building BlockConditionsProduct
2-Amino-4-hydroxyphenolBromoacetyl bromideBase, inert solventThis compound
2-Amino-4-hydroxyphenolBromoacetic acidCondensing agent, HeatThis compound

Continuous Flow Methodologies for 2-(Bromomethyl)oxazoles

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in terms of safety, scalability, and reaction control. nih.govacs.org While specific continuous flow syntheses for this compound are not extensively documented, the principles have been demonstrated for the synthesis of related 2-(bromomethyl)oxazoles and functionalized benzoxazoles. wikipedia.org

A potential continuous flow process for the synthesis of 2-(bromomethyl)oxazoles involves the reaction of an azirine intermediate with bromoacetyl bromide. acs.org Adapting such a methodology to a benzoxazole system would require the development of a suitable continuous process for the formation of a benzoxazole precursor, followed by a downstream functionalization.

More directly, the cyclocondensation of a 2-aminophenol with a brominated building block could be translated into a continuous flow process. This would involve pumping streams of the reactants through a heated reactor coil, potentially with an immobilized catalyst or reagent, to achieve rapid and efficient conversion to the desired 2-(bromomethyl)benzoxazole. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for managing reactive intermediates and improving yields and purity. acs.orgnih.gov

Reactant AReactant BReactor TypeConditionsProduct
2-Amino-4-hydroxyphenol solutionBromoacetyl bromide solutionHeated microreactor or packed-bed reactorControlled temperature and residence timeThis compound

Strategies for the Selective Hydroxylation at the C-6 Position of the Benzoxazole Core

Achieving selective hydroxylation at the C-6 position of the benzoxazole core is a critical step in the synthesis of the target compound. Direct hydroxylation of a pre-formed benzoxazole ring is often challenging due to issues with regioselectivity. Therefore, the most common and effective strategy involves the use of a starting material that already contains the desired hydroxyl group or a precursor that can be readily converted to a hydroxyl group at the equivalent position.

A primary precursor for this purpose is 4-amino-3-nitrophenol. In this molecule, the amino and hydroxyl groups are positioned to facilitate the formation of the oxazole ring, while the nitro group, situated para to the hydroxyl group, will ultimately reside at the C-6 position of the benzoxazole. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis (a Sandmeyer-type reaction), provides a reliable method for introducing the hydroxyl group at the C-6 position.

Table 1: Key Starting Materials for Selective C-6 Hydroxylation

Starting MaterialRationale for Use in C-6 Hydroxylation
4-Amino-3-nitrophenolThe arrangement of functional groups allows for the formation of the benzoxazole ring with a nitro group at the C-6 position, which can be subsequently converted to a hydroxyl group.
2-Amino-5-hydroxybenzonitrileThe nitrile group can be a precursor for the C-2 position of the benzoxazole, while the hydroxyl group is already in the desired C-6 position.
Substituted p-aminophenolsAcetylation followed by nitration can introduce a nitro group ortho to the acetylamino group, which can then be hydrolyzed to provide a precursor for the 6-hydroxybenzoxazole.

The use of protecting groups can also be a viable strategy, although it adds extra steps to the synthesis. For instance, if a dihydroxy-substituted aminophenol is used, selective protection of one hydroxyl group would be necessary to ensure the correct regiochemical outcome during cyclization and subsequent functionalization.

Integrated Multi-Step Synthesis Protocols for this compound

A complete synthetic protocol for this compound requires the integration of several key steps: formation of the benzoxazole core, introduction of the C-6 hydroxyl group (or its precursor), and installation of the C-2 bromomethyl group.

One plausible integrated approach begins with a suitably substituted aminophenol. The general and widely used method for constructing the benzoxazole core is the cyclization of a 2-aminophenol derivative with a carboxylic acid or its equivalent. nih.gov For the synthesis of the target molecule, bromoacetic acid or a more reactive derivative like bromoacetyl bromide would be the reagent of choice to introduce the bromomethyl group at the C-2 position.

A potential multi-step synthesis can be outlined as follows:

Nitration and Acetylation: Starting with p-aminophenol, acetylation of the amino group followed by nitration can yield 4-acetylamino-2-nitrophenol.

Hydrolysis: Acidic or basic hydrolysis of the acetyl group provides 4-amino-2-nitrophenol (B85986).

Benzoxazole Ring Formation: Condensation of 4-amino-2-nitrophenol with bromoacetyl bromide would lead to the formation of 2-(bromomethyl)-6-nitrobenzo[d]oxazole.

Reduction of the Nitro Group: The nitro group at the C-6 position is then reduced to an amino group, for example, using catalytic hydrogenation (e.g., H2/Pd-C) or a reducing agent like tin(II) chloride.

Diazotization and Hydrolysis: The resulting 6-aminobenzoxazole derivative can then be converted to the target 6-hydroxy compound via diazotization with sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the diazonium salt.

An alternative, more direct route, if the starting material is available, would be the cyclization of 2-amino-5-hydroxy-benzonitrile with a reagent that can provide the bromomethyl group.

Novel Approaches to Oxazole Synthesis Applicable to Benzoxazole Derivatives (e.g., Van Leusen Oxazole Synthesis)

While classical condensation methods are prevalent, novel approaches to oxazole synthesis can also be adapted for the construction of benzoxazole derivatives. The Van Leusen oxazole synthesis, for instance, is a powerful method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.org

This reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the oxazole ring. organic-chemistry.org For the synthesis of a benzoxazole derivative, a modified approach would be necessary. While the direct application of the Van Leusen reaction to a 2-aminophenol to form a benzoxazole is not the standard pathway, the principles of the reaction can be conceptually applied. A more direct application would involve the use of an appropriately substituted aromatic aldehyde that could be later converted to the desired benzoxazole structure, though this would likely involve a more convoluted synthetic route.

More practically, other modern methods for benzoxazole synthesis often focus on the use of various catalysts to improve yields and reaction conditions. These include the use of samarium triflate, copper iodide in combination with a Brønsted acid, and other transition metal catalysts that can facilitate the cyclization of 2-aminophenols with a variety of functionalized precursors. organic-chemistry.orgorganic-chemistry.org These catalytic methods offer milder reaction conditions and broader substrate scope, which could be advantageous in the synthesis of a highly functionalized molecule like this compound.

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Classical CondensationWell-established, readily available starting materials.Can require harsh reaction conditions.
Multi-step synthesis from substituted phenolsAllows for precise control of substituent placement.Can be lengthy with multiple protection/deprotection steps.
Van Leusen Oxazole SynthesisMild reaction conditions, good for forming the oxazole ring.Less directly applicable to the one-pot synthesis of benzoxazoles from aminophenols.
Modern Catalytic MethodsMilder conditions, higher yields, broader substrate scope.Catalysts can be expensive or require specific handling.

Reactivity and Advanced Derivatization Pathways of 2 Bromomethyl 6 Hydroxybenzo D Oxazole

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group (–CH₂Br) is an excellent electrophilic site for Sₙ2 nucleophilic substitution reactions. The carbon atom is rendered electron-deficient by the adjacent electronegative bromine atom, and the bromide ion is a superb leaving group. This inherent reactivity is harnessed to introduce a variety of functional groups onto the benzoxazole (B165842) core at the C-2 position.

One of the most valuable transformations of 2-(bromomethyl)-6-hydroxybenzo[d]oxazole is its conversion to the corresponding azidomethyl derivative. This reaction is typically achieved through nucleophilic displacement with sodium azide (B81097) (NaN₃). beilstein-journals.orgnih.gov The resulting 2-(azidomethyl)-6-hydroxybenzo[d]oxazole is a stable intermediate that serves as a powerful building block for further synthesis, particularly in the realm of "click chemistry." The azide functional group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form highly stable 1,2,3-triazole rings, linking the benzoxazole moiety to other molecules.

Beyond azides, the bromomethyl group reacts readily with a range of other nitrogen-based nucleophiles. Primary and secondary amines, for instance, can displace the bromide to form the corresponding aminomethyl derivatives. These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) and may require a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Table 1: Reactions of the Bromomethyl Group with Nitrogen Nucleophiles
NucleophileReagents & ConditionsProduct
Azide (N₃⁻)Sodium Azide (NaN₃) in aqueous or mixed solvent systems (e.g., EtOH/DMSO/H₂O)2-(Azidomethyl)-6-hydroxybenzo[d]oxazole
Primary Amine (R-NH₂)R-NH₂, Base (e.g., K₂CO₃, Et₃N), Polar Aprotic Solvent (e.g., DMF, Acetonitrile)2-((Alkylamino)methyl)-6-hydroxybenzo[d]oxazole
Secondary Amine (R₂NH)R₂NH, Base (e.g., K₂CO₃, Et₃N), Polar Aprotic Solvent (e.g., DMF, Acetonitrile)2-((Dialkylamino)methyl)-6-hydroxybenzo[d]oxazole

The electrophilic nature of the bromomethyl group extends its reactivity to a host of other nucleophiles.

Oxygen-Based Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can displace the bromide to form ethers. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-(methoxymethyl)-6-hydroxybenzo[d]oxazole. Carboxylate salts (RCOO⁻) can also serve as nucleophiles to produce ester derivatives.

Sulfur-Based Nucleophiles: Thiols and their conjugate bases, thiolates (RS⁻), are particularly potent nucleophiles due to the high polarizability of sulfur. libretexts.org They react efficiently with this compound to form thioethers. These reactions are often rapid and proceed in high yield, showcasing the high reactivity of the substrate with soft nucleophiles. nih.gov For instance, reaction with sodium thiophenoxide would yield 2-((phenylthio)methyl)-6-hydroxybenzo[d]oxazole.

Carbon-Based Nucleophiles: A variety of carbon nucleophiles can be employed to form new carbon-carbon bonds, a critical transformation in synthetic chemistry. Cyanide ions (CN⁻) can be introduced to synthesize the corresponding nitrile derivative. Other stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can also be used in the presence of a suitable base to create more complex carbon skeletons.

Table 2: Reactions with O, S, and C-Based Nucleophiles
Nucleophile TypeExample NucleophileProduct Class
OxygenAlkoxide (RO⁻), Phenoxide (ArO⁻), Carboxylate (RCOO⁻)Ethers, Esters
SulfurThiolate (RS⁻)Thioethers
CarbonCyanide (CN⁻), Malonate EnolateNitriles, Alkylated Malonates

Chemical Transformations at the C-6 Hydroxyl Group

The phenolic hydroxyl group at the C-6 position is another key site for functionalization. It can act as a nucleophile or, after deprotonation to a phenoxide, a much stronger nucleophile. This allows for the introduction of various groups through alkylation and acylation.

Alkylation: The most common and effective method for alkylating the C-6 hydroxyl group is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org This Sₙ2 reaction involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This intermediate then reacts with a primary alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) or another electrophile with a good leaving group (e.g., alkyl tosylates) to form an ether. masterorganicchemistry.com

Acylation: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the benzoxazole with an acylating agent like an acyl chloride or a carboxylic anhydride. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to catalyze the reaction and neutralize the acidic byproduct (e.g., HCl).

The strategies of alkylation and acylation lead directly to the formation of ethers and esters at the C-6 position, significantly altering the molecule's physical and chemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity.

Ether Formation: Through the Williamson synthesis, a diverse range of alkyl or aryl groups can be appended to the C-6 oxygen. For example, reacting the parent compound with benzyl bromide in the presence of potassium carbonate would yield 6-(benzyloxy)-2-(bromomethyl)benzo[d]oxazole.

Ester Formation: Reaction with acetyl chloride in the presence of pyridine would yield 2-(bromomethyl)benzo[d]oxazol-6-yl acetate. This transformation is often used to protect the hydroxyl group during subsequent reactions or to modify the biological activity of the parent molecule.

Table 3: Transformations at the C-6 Hydroxyl Group
TransformationReagents & ConditionsProduct Functional GroupExample Product
Alkylation (Ether Formation)1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X)Ether (-OR)6-Methoxy-2-(bromomethyl)benzo[d]oxazole
Acylation (Ester Formation)Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine)Ester (-OCOR)2-(Bromomethyl)benzo[d]oxazol-6-yl acetate

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety of the Benzoxazole System

The benzene ring of the benzoxazole system can undergo electrophilic aromatic substitution (SₑAr), allowing for the introduction of substituents directly onto the carbocyclic portion of the molecule. wikipedia.org The position of substitution is dictated by the directing effects of the substituents already present on the ring.

In this compound, the primary directing influence is the powerful C-6 hydroxyl group. The -OH group is a strongly activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via a resonance effect. youtube.commsu.edu The fused oxazole (B20620) ring system's influence is more complex, but the hydroxyl group's activating nature is dominant.

Given the structure, the positions ortho to the hydroxyl group are C-5 and C-7. The position para to the hydroxyl group is unavailable for substitution as it is a bridgehead carbon of the fused ring system. Therefore, electrophilic attack is strongly favored at the C-5 and C-7 positions. The ratio of the resulting isomers can be influenced by steric factors and the specific reaction conditions.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (–NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (–SO₃H).

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.

For example, nitration of this compound would be expected to yield a mixture of 2-(bromomethyl)-6-hydroxy-5-nitrobenzo[d]oxazole and 2-(bromomethyl)-6-hydroxy-7-nitrobenzo[d]oxazole.

Transition Metal-Catalyzed Cross-Coupling Reactions

The 2-(bromomethyl) group on the benzoxazole core serves as a key functional handle for derivatization. This benzylic bromide is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. While typically used for C(sp²)-C(sp²) bond formation, its application can be extended to C(sp³)-C(sp²) coupling involving benzylic halides like this compound.

The reaction would involve the coupling of the bromomethyl group with various aryl or heteroaryl boronic acids or their corresponding esters (e.g., pinacol (B44631) esters). This process would replace the bromine atom with a new aromatic or heteroaromatic ring system, leading to the synthesis of 2-(arylmethyl)-6-hydroxybenzo[d]oxazoles. Key components of this reaction would include:

Palladium Catalyst: A Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is essential for the catalytic cycle.

Ligand: Phosphine (B1218219) ligands, like SPhos or XPhos, are often required to facilitate the oxidative addition and reductive elimination steps, particularly for C(sp³)-C(sp²) couplings.

Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is necessary to activate the organoboron species.

Solvent: Anhydrous solvents like dioxane, toluene, or dimethylformamide (DMF) are typically used.

The general reaction scheme is presented below. Due to the absence of specific published examples for this substrate, a data table of representative reactions is not included.

General Scheme for Suzuki-Miyaura Coupling

Where Ar represents an aryl or heteroaryl group.

Beyond C-C bond formation, the bromomethyl group is a suitable substrate for palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the coupling of the benzylic bromide with a wide range of primary and secondary amines, including anilines and heterocyclic amines, to generate the corresponding 2-(aminomethyl)-6-hydroxybenzo[d]oxazole derivatives.

The successful execution of this transformation would depend on a carefully selected catalyst system. youtube.com The key elements include:

Palladium Precatalyst: Air-stable precatalysts are often used for convenience and reproducibility.

Ligand: Bulky, electron-rich phosphine ligands are critical for promoting the reaction with C(sp³)-Br bonds. youtube.com Examples include biarylphosphine ligands like tBuBrettPhos. nih.gov

Base: A non-nucleophilic strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine nucleophile. libretexts.org

This methodology provides a direct route to secondary and tertiary amines, which are prevalent structures in pharmacologically active molecules. A data table is omitted as specific experimental results for this compound are not available in the reviewed literature.

General Scheme for Buchwald-Hartwig Amination

Where R¹ and R² can be hydrogen, alkyl, aryl, or part of a cyclic amine.

Exploiting the Dual Reactivity of Bromomethyl and Hydroxyl Functionalities in Tandem Reactions

The presence of two distinct reactive sites—the electrophilic bromomethyl group and the nucleophilic/acidic phenolic hydroxyl group—makes this compound an ideal candidate for tandem or one-pot reactions. These processes, where multiple bonds are formed sequentially in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability by avoiding the isolation of intermediates. nih.gov

A potential tandem strategy could involve a two-step, one-pot sequence targeting both functional groups. For example:

Initial Reaction at the Bromomethyl Group: The reaction could commence with a palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) as described above. After the initial coupling is complete, a second reagent could be added to the same pot.

Subsequent Reaction at the Hydroxyl Group: An electrophile, such as an alkyl halide or an acyl chloride, could be introduced along with a suitable base (if the base from the first step is not sufficient or compatible) to achieve O-alkylation or O-acylation of the phenolic hydroxyl group.

This approach would allow for the rapid generation of complex, diversely substituted benzoxazole derivatives from a single starting material in one operation. For instance, a one-pot Suzuki coupling followed by O-alkylation would yield a 2-(arylmethyl)-6-(alkoxy)benzo[d]oxazole derivative. The success of such a tandem reaction hinges on the compatibility of the reagents and catalysts used in both steps.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for providing detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons and carbons, thereby revealing the intricate bonding patterns and stereochemistry of the molecule.

Proton NMR (¹H NMR) spectroscopy provides critical insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methylene (B1212753) protons of the bromomethyl group.

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by their position relative to the hydroxyl and oxazole (B20620) ring functionalities. The proton adjacent to the hydroxyl group and the one on the carbon between the oxygen and nitrogen of the oxazole ring will exhibit characteristic splitting patterns due to coupling with their neighbors.

A key diagnostic signal is the singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. The chemical shift of this peak is influenced by the electronegativity of the adjacent bromine atom and the benzoxazole (B165842) ring system. Furthermore, a broad singlet, which may be exchangeable with D₂O, is expected for the hydroxyl (-OH) proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.0 - 7.5Multiplet-
-OH9.0 - 10.0Broad Singlet-
-CH₂Br4.5 - 4.8Singlet-

Note: The predicted values are based on the analysis of similar benzoxazole structures and standard chemical shift ranges. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the eight carbon atoms of the benzoxazole core and the bromomethyl group. The carbon atom of the bromomethyl group (-CH₂Br) will appear at a characteristic upfield chemical shift. The aromatic carbons will resonate in the downfield region, with their specific chemical shifts influenced by the substituents. The carbon atom attached to the hydroxyl group and the carbons of the oxazole ring will have distinct and identifiable chemical shifts. The quaternary carbon of the C=N bond in the oxazole ring is typically observed at a significant downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₂Br30 - 35
Aromatic C-H100 - 125
Aromatic C-O (hydroxyl)150 - 155
Aromatic C (fused to oxazole)140 - 150
C=N (oxazole)160 - 165
C-O (oxazole)145 - 150

Note: These are predicted chemical shift ranges based on typical values for benzoxazole derivatives.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, COSY would definitively establish the connectivity between the aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would be used to link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, connecting the -CH₂Br proton singlet to the correct carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For example, correlations from the -CH₂Br protons to the C=N carbon of the oxazole ring would confirm the attachment of the bromomethyl group at the 2-position.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy is a rapid and powerful technique for identifying the characteristic functional groups within this compound. The infrared spectrum will display absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key expected absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

The C=N stretching vibration of the oxazole ring is expected in the 1600-1650 cm⁻¹ region.

The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ range.

The C-O stretching vibrations of the hydroxyl group and the oxazole ether linkage will appear in the 1200-1300 cm⁻¹ region.

A characteristic band for the C-Br stretching vibration is expected in the lower frequency region, typically around 500-600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
C=N Stretch (Oxazole)1600 - 1650Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch1200 - 1300Strong
C-Br Stretch500 - 600Medium

Note: These are predicted absorption ranges and the actual spectrum may show additional bands.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry is a critical analytical tool for the unambiguous confirmation of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of the exact molecular mass. This precision is crucial for distinguishing between compounds that may have the same nominal mass but differ in their elemental composition.

For this compound, the molecular formula is established as C₈H₆BrNO₂. The theoretical monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O), provides a precise benchmark. An experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this calculated theoretical mass, thereby verifying the elemental composition. The presence of bromine is particularly notable, as its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing further confirmation of the compound's identity.

The calculated exact mass serves as a reference point for experimental verification. Any significant deviation between the measured and theoretical mass could indicate the presence of impurities or an incorrect structural assignment.

ParameterValue
Molecular FormulaC₈H₆BrNO₂
Calculated Monoisotopic Mass226.95819 u
Nominal Mass227 u

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure and Conformation

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly available scientific literature. Therefore, experimental data regarding its solid-state molecular structure, conformation, and crystal packing are not available.

Were such a study to be conducted, it would provide invaluable insights. For instance, it would definitively confirm the planarity of the benzoxazole ring system and determine the orientation of the bromomethyl and hydroxyl substituents relative to the core structure. This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and potential applications in materials science or medicinal chemistry.

Applications and Potential in Advanced Organic Synthesis and Materials Science Research

2-(Bromomethyl)-6-hydroxybenzo[d]oxazole as a Key Intermediate for the Synthesis of Complex Organic Molecules

The utility of this compound as a key intermediate stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups and the construction of more complex molecular architectures. The benzoxazole (B165842) scaffold itself is a privileged structure in medicinal chemistry and materials science, known for its presence in many biologically active compounds and functional materials.

The synthetic versatility of similar 2-(halomethyl)oxazoles has been demonstrated, showcasing their role as effective scaffolds for elaboration at the 2-position. For instance, 2-(chloromethyl)-4,5-diphenyloxazoles are readily prepared and serve as excellent reactive platforms for synthesizing a variety of derivatives through reactions with diverse nucleophiles. The corresponding 2-(bromomethyl) analogues are even more reactive, facilitating C-alkylation of stabilized carbanions, such as in the synthesis of the anti-inflammatory drug Oxaprozin. This enhanced reactivity of the bromomethyl group makes this compound a highly attractive building block for constructing complex organic molecules. The presence of the hydroxyl group on the benzene (B151609) ring offers an additional site for modification, further expanding its synthetic potential.

Development of Novel Benzoxazole-Based Ligands and Catalysts

The benzoxazole core is a key component in the design of ligands for asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The nitrogen atom in the oxazole (B20620) ring can coordinate to a metal center, and by introducing chiral elements into the ligand structure, highly effective and selective catalysts can be developed.

While direct examples utilizing this compound for ligand synthesis are not extensively documented, the general strategy involves the functionalization of the benzoxazole scaffold. For instance, planar-chiral oxazole-pyridine N,N-ligands have been designed and synthesized, demonstrating superior performance in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn These ligands incorporate a [2.2]paracyclophane backbone to introduce planar chirality, highlighting the potential for creating a chiral environment around the metal center. dicp.ac.cn The reactive bromomethyl group of this compound provides a convenient handle to attach such chiral auxiliaries or to link the benzoxazole unit to other coordinating moieties, thereby enabling the synthesis of novel ligand architectures.

Furthermore, the synthesis of N-heterocyclic carbene (NHC) precursors is another avenue where this compound could be valuable. NHCs are a class of powerful ligands in catalysis, and their precursors, often imidazolium or imidazolinium salts, can be synthesized from precursors containing reactive functional groups. The bromomethyl group could be utilized to alkylate an imidazole or related N-heterocycle, leading to the formation of an azolium salt, a direct precursor to an NHC ligand.

Precursor for Advanced Materials

The unique electronic and structural properties of the benzoxazole ring system make it an attractive component for various advanced materials. This compound serves as a versatile precursor for the synthesis of these materials, with its reactive sites allowing for incorporation into larger, functional systems.

Potential in the Development of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. They have garnered significant attention for applications in gas storage, separation, and catalysis. The design and synthesis of functional organic ligands are central to the development of new MOFs with tailored properties.

The functional groups on this compound make it a promising candidate for the synthesis of MOF ligands. The hydroxyl group can be deprotonated to coordinate with metal centers, while the bromomethyl group can be used to link to other molecular components to create multitopic ligands. Alternatively, the bromomethyl group can be transformed into other functionalities, such as a carboxylic acid, which is a common coordinating group in MOF synthesis.

A powerful strategy in MOF chemistry is postsynthetic modification (PSM), where a pre-assembled MOF is chemically modified to introduce new functionalities. bohrium.comrsc.orgnih.govrsc.org A benzoxazole-containing ligand could be incorporated into a MOF, and the bromomethyl group of the original precursor could be preserved for subsequent chemical transformations within the porous framework. This would allow for the precise placement of functional groups within the MOF structure, leading to materials with enhanced catalytic activity or selective binding properties.

Role in Organic Light-Emitting Diode (OLED) Materials Research

Benzoxazole derivatives are known for their excellent photophysical properties, including high fluorescence quantum yields and good thermal stability, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgeven3.com.br They can function as emitters, hosts, or electron-transporting materials in OLED devices.

The synthesis of materials for OLEDs often involves the coupling of different aromatic units to tune the electronic properties and emission color. The bromomethyl group of this compound can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, after conversion to a suitable derivative, to construct larger conjugated systems. The benzoxazole core can act as an electron-withdrawing unit, and by combining it with electron-donating moieties, molecules with intramolecular charge transfer (ICT) characteristics can be designed. These ICT compounds are often highly fluorescent and their emission properties can be fine-tuned.

For example, stylyl compounds containing benzoxazole and benzothiazole have been investigated for their electroluminescent behavior in OLEDs. researchgate.netcambridge.org Similarly, pyrene-benzimidazole derivatives have been synthesized and explored as blue emitters. nih.gov The synthetic accessibility of complex structures from this compound makes it a valuable starting material for the development of novel, high-performance OLED materials.

Exploration in Aggregation-Induced Emission (AIE) Materials

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in sensing, imaging, and optoelectronics. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative emission.

The development of AIE-active materials often involves the synthesis of molecules with propeller-like structures or multiple rotatable phenyl rings. The benzoxazole scaffold can be incorporated into such structures. The reactive bromomethyl group of this compound provides a convenient anchor point for attaching rotors or other AIE-active moieties. For instance, by reacting it with molecules known to induce AIE, such as tetraphenylethylene (TPE) derivatives, novel AIE-active compounds could be synthesized. The hydroxyl group could also be used to tune the aggregation behavior through hydrogen bonding interactions.

Scaffold for Chemical Probes and Tools in Chemical Biology (excluding specific therapeutic effects)

Fluorescent chemical probes are indispensable tools in chemical biology for visualizing and understanding biological processes at the molecular level. The benzoxazole core is a common feature in many fluorescent dyes due to its favorable photophysical properties. periodikos.com.brperiodikos.com.br

This compound can serve as a versatile scaffold for the development of novel chemical probes. The reactive bromomethyl group allows for the covalent attachment of the probe to specific biomolecules or cellular structures. For example, it can react with thiol or amine groups on proteins to form a stable covalent bond. The hydroxyl group can be used to modulate the solubility and cell permeability of the probe, or it can be functionalized with recognition moieties to target specific analytes.

The inherent fluorescence of the benzoxazole core can be modulated upon binding to a target, leading to a "turn-on" or "turn-off" fluorescent response. This is a key principle in the design of chemosensors. By carefully designing the molecular structure around the benzoxazole scaffold, probes that are selective for specific ions, reactive oxygen species, or other biologically relevant molecules can be developed. For instance, benzothiadiazole derivatives, which share structural similarities with benzoxazoles, have been successfully employed as fluorescence imaging probes for various cellular components. nih.govacs.org

Below is a table summarizing the potential applications of derivatives synthesized from this compound:

Application AreaDerivative TypePotential Function
Complex Molecule Synthesis Variously substituted benzoxazolesIntermediates for pharmaceuticals and fine chemicals
Ligands and Catalysis Chiral benzoxazole-containing ligandsAsymmetric catalysts for stereoselective synthesis
N-Heterocyclic Carbene (NHC) precursorsLigands for a wide range of catalytic transformations
Advanced Materials Multitopic benzoxazole ligandsBuilding blocks for Metal-Organic Frameworks (MOFs)
Conjugated benzoxazole derivativesEmitters, hosts, or transport materials in OLEDs
Benzoxazole-AIEgen conjugatesSolid-state emitters for displays and sensors
Chemical Biology Functionalized benzoxazole fluorophoresFluorescent probes for bioimaging and sensing

Design and Synthesis of Benchmarking Compounds for Methodological Development in Organic Chemistry

The strategic design and synthesis of specific chemical compounds to serve as benchmarks are pivotal for the advancement of synthetic organic chemistry. These "benchmarking" compounds provide a standardized platform to evaluate, compare, and refine new synthetic methodologies. An ideal benchmarking compound possesses a stable, well-defined structure with one or more reactive sites that can be targeted by a wide range of chemical transformations. This allows for the rigorous assessment of a new catalyst, reagent, or reaction protocol's efficiency, scope, and functional group tolerance.

While the specific compound "this compound" is not extensively documented in scientific literature as a primary benchmarking compound, its structural motifs—the benzoxazole core, the reactive bromomethyl group, and the hydroxyl functionality—make it and its analogues valuable substrates in the development of new synthetic methods. The inherent reactivity of the bromomethyl group, in particular, allows it to be a key electrophile in a variety of bond-forming reactions.

The utility of closely related 2-(halomethyl)benzoxazoles in methodological development is evident in their application as substrates to test the efficacy of new synthetic protocols. For instance, the development of novel methods for carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond formation often employs substrates with similar reactive handles to demonstrate the versatility and applicability of the new methodology.

A critical aspect of methodological development is the ability to systematically vary the structure of the benchmarking compound to probe the electronic and steric limitations of a new reaction. The synthesis of a library of analogues of a core structure like this compound, with varied substituents on the aromatic ring, allows for a comprehensive evaluation of a new synthetic method's robustness.

The following table outlines the key structural features of this compound that would make it a suitable candidate for a benchmarking compound and the types of reactions it could be used to evaluate.

Structural FeatureReactive SitePotential Reactions for Methodological Development
Benzoxazole CoreAromatic RingC-H activation/functionalization, Halogenation, Nitration
Bromomethyl GroupMethylene (B1212753) CarbonNucleophilic substitution (e.g., with amines, alcohols, thiols), Cross-coupling reactions
Hydroxyl GroupPhenolic OxygenO-alkylation, O-acylation, Etherification

The synthesis of such benchmarking compounds themselves must be efficient and high-yielding to ensure their ready availability for methodological studies. The primary route to 2-(bromomethyl)benzoxazoles typically involves the cyclization of an o-aminophenol with a suitable carboxylic acid derivative, followed by functionalization of a methyl group at the 2-position. For instance, the synthesis of a related compound, 5-(bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole, has been reported, showcasing a synthetic pathway that could be adapted to produce this compound.

In essence, while "this compound" may not be a universally recognized benchmarking compound, its chemical architecture embodies the necessary features for such a role. Its synthesis and use in comparative studies of new reaction methodologies would provide valuable data for the advancement of organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole, and how can purity be ensured?

  • Methodological Answer : A common approach involves reacting 2-aminophenol derivatives with bromoacetic acid in polyphosphoric acid at 130°C for 4 hours, followed by extraction with dichloromethane (DCM) and drying over anhydrous MgSO₄ . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is recommended. Purity validation should include ¹H/¹³C NMR (to confirm substituent positions) and mass spectrometry (MS) to verify molecular ion peaks (e.g., m/z 211.0 [M]+ for bromomethyl intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • ¹H NMR : Look for signals corresponding to the bromomethyl group (δ ~4.3–4.5 ppm as a singlet) and hydroxy protons (δ ~9–10 ppm, broad).
  • ¹³C NMR : Confirm the oxazole ring carbons (δ ~150–160 ppm) and the bromomethyl carbon (δ ~30 ppm) .
  • Mass Spectrometry : Prioritize high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., 79Br/81Br doublets) .
  • Elemental Analysis : Validate C, H, N, and Br percentages within ±0.4% of theoretical values .

Q. How does the bromomethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The bromomethyl group is susceptible to hydrolysis, especially in basic conditions. Stability studies should monitor degradation via HPLC at pH 2–12 and temperatures up to 60°C. Use buffered solutions (e.g., phosphate buffer for neutral pH) and track the appearance of debrominated byproducts (e.g., hydroxymethyl derivatives) . Store the compound in anhydrous, dark conditions at −20°C to minimize decomposition.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophile concentrations can elucidate reaction rates. Computational modeling (DFT) can predict transition states and regioselectivity, particularly for sterically hindered environments .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from rotameric equilibria or non-coplanar aromatic systems. Use variable-temperature NMR to identify dynamic processes (e.g., coalescence of peaks at elevated temperatures). Compare experimental data with density functional theory (DFT)-simulated spectra for non-coplanar conformations . For ambiguous MS fragments, employ tandem MS/MS to isolate and characterize daughter ions .

Q. What strategies optimize catalytic conditions for functionalizing the hydroxy group without compromising the bromomethyl moiety?

  • Methodological Answer : Protect the hydroxy group using trimethylsilyl (TMS) or acetyl groups before bromomethyl activation. For example, treat the compound with acetic anhydride/pyridine to form an acetate derivative, then perform Suzuki-Miyaura coupling or Ullmann reactions. Deprotect using mild bases (e.g., K₂CO₃ in methanol) . Monitor selectivity via LC-MS to avoid overalkylation.

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or G-quadruplex DNA). Prioritize molecular dynamics simulations (MD, ≥100 ns) to assess binding stability. Validate predictions with fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding constants (Kd) .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures ≤130°C to avoid polyphosphoric acid-induced side reactions .
  • Slow Addition : Gradually add bromoacetic acid to the reaction mixture to prevent localized overheating.
  • In Situ Monitoring : Use FTIR to track carbonyl intermediate formation (e.g., C=O stretch at ~1700 cm⁻¹).
  • Workup Optimization : Quench reactions in ice-cold water to precipitate impurities before DCM extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.